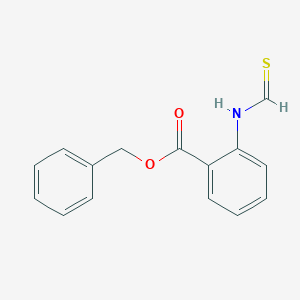![molecular formula C10H16O B14365098 (6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol CAS No. 91024-35-0](/img/no-structure.png)
(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Ethylidenebicyclo[221]heptan-2-yl)methanol is a chemical compound with a unique bicyclic structure It is characterized by a bicyclo[221]heptane ring system with an ethylidene group at the 6-position and a methanol group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.
Functionalization: The ethylidene group is introduced at the 6-position through a series of reactions, including alkylation or Wittig reaction.
Hydroxylation: The methanol group is introduced at the 2-position through hydroxylation reactions, such as hydroboration-oxidation or epoxidation followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halides or other substituted derivatives.
科学的研究の応用
(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and pharmaceutical research.
作用機序
The mechanism of action of (6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, or other biomolecules, potentially leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A similar compound with a hydroxyl group at the 2-position but lacking the ethylidene group.
6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methanol: Another bicyclic compound with different substituents.
Uniqueness
(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol is unique due to the presence of both the ethylidene and methanol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
特性
| 91024-35-0 | |
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
(6-ethylidene-2-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C10H16O/c1-2-8-3-7-4-9(6-11)10(8)5-7/h2,7,9-11H,3-6H2,1H3 |
InChIキー |
JJPBMLQRJXQYQI-UHFFFAOYSA-N |
正規SMILES |
CC=C1CC2CC(C1C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol](/img/structure/B14365062.png)
![3-[tert-Butoxy(diethoxy)silyl]propan-1-amine](/img/structure/B14365074.png)
![2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14365080.png)
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14365099.png)
